Home > Products > Building Blocks P8402 > Ozagrel sodium
Ozagrel sodium - 189224-26-8

Ozagrel sodium

Catalog Number: EVT-278100
CAS Number: 189224-26-8
Molecular Formula: C13H11N2NaO2
Molecular Weight: 250.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ozagrel sodium is a synthetic compound classified as a thromboxane A2 synthase inhibitor [, , , , , ]. It is primarily used in scientific research to investigate the role of thromboxane A2 in various biological processes and disease models [, , , , ]. Thromboxane A2 is a lipid mediator involved in platelet aggregation, vasoconstriction, and inflammation. By inhibiting its synthesis, Ozagrel sodium provides a valuable tool for studying these processes.

Thromboxane A2 (TXA2)

Compound Description: Thromboxane A2 (TXA2) is a potent vasoconstrictor and platelet aggregator. It plays a crucial role in thrombosis and inflammation. [, ]

Relevance: Ozagrel sodium, a thromboxane A2 synthase inhibitor, exerts its therapeutic effects by inhibiting the synthesis of TXA2. By blocking TXA2 production, ozagrel sodium helps prevent platelet aggregation and vasoconstriction, ultimately contributing to its neuroprotective and antithrombotic effects. [, , ]

Thromboxane B2 (TXB2)

Compound Description: Thromboxane B2 (TXB2) is a stable metabolite of TXA2. Measuring TXB2 levels serves as an indicator of TXA2 synthesis and platelet activation. [, ]

Relevance: Studies have shown that ozagrel sodium treatment effectively reduces TXB2 levels in various models of ischemia and inflammation, confirming its ability to inhibit TXA2 synthesis. [, ] By reducing TXB2 levels, ozagrel sodium indirectly reflects its impact on inhibiting the formation of TXA2.

6-keto-Prostaglandin F1α (6-keto-PGF1α)

Compound Description: 6-keto-Prostaglandin F1α (6-keto-PGF1α) is a stable metabolite of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. [, , ]

Relevance: The ratio of TXB2 to 6-keto-PGF1α serves as a marker for the balance between pro-thrombotic and anti-thrombotic factors. Ozagrel sodium treatment not only reduces TXB2 levels but also favorably influences the TXB2/6-keto-PGF1α ratio by increasing 6-keto-PGF1α levels, indicating a shift towards an anti-thrombotic state. This effect highlights the potential of ozagrel sodium in mitigating thrombotic complications. [, , ]

Calcitonin Gene-Related Peptide (CGRP)

Compound Description: Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide with potent vasodilatory effects. It plays a protective role in cerebral ischemia by counteracting vasoconstriction. []

Relevance: Research indicates that ozagrel sodium treatment can modulate the levels of CGRP in brain tissues following cerebral ischemia, potentially contributing to its neuroprotective effects by enhancing vasodilation and improving blood flow. []

Endothelin-1 (ET-1)

Compound Description: Endothelin-1 (ET-1) is a potent vasoconstrictor peptide implicated in the pathogenesis of cerebral ischemia. []

Relevance: Studies have shown that ozagrel sodium can modulate ET-1 levels in brain tissues following cerebral ischemia, suggesting that it might exert neuroprotective effects partly by counteracting ET-1-mediated vasoconstriction and improving blood flow. []

Nitric Oxide (NO)

Compound Description: Nitric oxide (NO) is a signaling molecule with diverse physiological roles, including vasodilation, neurotransmission, and immune regulation. While NO is typically considered beneficial, excessive NO production can be detrimental in certain conditions. [, ]

Relevance: Research on ozagrel sodium has shown that it can influence NO levels and the activity of nitric oxide synthase (NOS), the enzyme responsible for NO synthesis, in models of myocardial ischemia. This modulation of NO signaling may contribute to the protective effects of ozagrel sodium in cardiovascular conditions. [, ]

Matrix Metalloproteinase 9 (MMP-9)

Compound Description: Matrix metalloproteinase 9 (MMP-9) is an enzyme involved in the breakdown of extracellular matrix components. While essential for tissue remodeling, excessive MMP-9 activity contributes to various pathological conditions, including cerebral infarction. []

Relevance: Studies have demonstrated that ozagrel sodium treatment can reduce serum MMP-9 levels in patients with acute cerebral infarction, suggesting that ozagrel sodium might exert neuroprotective effects by mitigating MMP-9-mediated tissue damage. []

Low-Molecular-Weight Heparin (LMWH)

Compound Description: Low-molecular-weight heparin (LMWH) is an anticoagulant medication commonly used to prevent and treat blood clots. [, , ]

Relevance: Several studies have investigated the combined use of ozagrel sodium with LMWH in treating acute cerebral infarction. Results suggest that this combination therapy might provide synergistic effects in improving clinical outcomes, likely due to their complementary mechanisms in inhibiting platelet activation and coagulation. [, , ]

Aspirin

Compound Description: Aspirin is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, and antiplatelet properties. It acts by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins and thromboxanes. [, , ]

Relevance: Numerous studies have explored the combined use of ozagrel sodium with aspirin in managing acute cerebral infarction. While both drugs exhibit antiplatelet effects, they target different pathways in platelet activation. Findings suggest that this combination might offer superior efficacy compared to monotherapy, potentially by targeting multiple stages of platelet aggregation. [, , ]

Edaravone

Compound Description: Edaravone is a free radical scavenger that protects neurons from oxidative stress and apoptosis. It is used in the treatment of acute ischemic stroke. [, , , ]

Relevance: Several studies have investigated the combined use of ozagrel sodium with edaravone in acute cerebral infarction, demonstrating potential synergistic neuroprotective effects. By combining their distinct mechanisms of action, these drugs may provide a more comprehensive approach to mitigating ischemic injury. [, , , ]

Source and Classification

Ozagrel sodium is derived from the modification of natural compounds through synthetic processes. Its classification falls under the category of thromboxane A2 inhibitors, which are crucial in managing cardiovascular diseases by preventing platelet aggregation and promoting vasodilation.

Synthesis Analysis

The synthesis of ozagrel sodium involves several chemical reactions, primarily utilizing acetonitrile as a solvent and azodiisobutyronitrile as an initiator. The process includes:

  1. Bromination Reaction:
    • Methyl cinnamyl acetoacetic ester reacts with N-bromo-succinimide to yield bromomethyl ethyl cinnamate.
    • Reaction conditions: Acetonitrile solvent, initiation by azodiisobutyronitrile.
  2. Condensation Reaction:
    • Bromomethyl ethyl cinnamate undergoes a condensation reaction with imidazoles using sodium hydroxide as an acid binding agent in tetrahydrofuran.
    • This step produces imidazolmethyl ethyl cinnamate.
  3. Hydrolysis:
    • The final step involves basic hydrolysis of imidazolmethyl ethyl cinnamate to obtain ozagrel sodium.
    • This method enhances yield and purity while minimizing toxic by-products .
Methyl Cinnamyl Acetoacetic Ester+N bromo succinimideBromomethyl Ethyl Cinnamate\text{Methyl Cinnamyl Acetoacetic Ester}+\text{N bromo succinimide}\rightarrow \text{Bromomethyl Ethyl Cinnamate}
Bromomethyl Ethyl Cinnamate+ImidazoleNaOHImidazolmethyl Ethyl Cinnamate\text{Bromomethyl Ethyl Cinnamate}+\text{Imidazole}\xrightarrow{\text{NaOH}}\text{Imidazolmethyl Ethyl Cinnamate}
Imidazolmethyl Ethyl CinnamateBase HydrolysisOzagrel Sodium\text{Imidazolmethyl Ethyl Cinnamate}\xrightarrow{\text{Base Hydrolysis}}\text{Ozagrel Sodium}
Molecular Structure Analysis

Ozagrel sodium has a complex molecular structure characterized by its specific functional groups that facilitate its pharmacological action. The molecular formula is C16H18N2O4SC_{16}H_{18}N_2O_4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Structural Features

  • Core Structure: The compound features an imidazole ring, which is essential for its interaction with thromboxane A2 receptors.
  • Functional Groups: The presence of ester and carboxylic acid functionalities contributes to its solubility and bioactivity.
  • Molecular Weight: The molecular weight of ozagrel sodium is approximately 350.39 g/mol.

3D Structure

The three-dimensional conformation of ozagrel sodium allows for optimal binding to its target enzymes, enhancing its efficacy as a thromboxane A2 synthesis inhibitor.

Chemical Reactions Analysis

Ozagrel sodium participates in several chemical reactions that are pivotal for its therapeutic effects:

  1. Inhibition of Thromboxane A2 Synthesis:
    • By inhibiting the enzyme cyclooxygenase, ozagrel reduces the formation of thromboxane A2 from arachidonic acid, leading to decreased platelet aggregation and vasodilation.
  2. Reactions with Biological Targets:
    • Ozagrel interacts with various biological targets, including receptors involved in platelet activation, thereby modulating cardiovascular responses.
  3. Stability in Biological Systems:
    • The compound exhibits stability under physiological conditions, which is critical for its therapeutic applications .
Mechanism of Action

The mechanism by which ozagrel sodium exerts its effects involves:

  • Thromboxane A2 Pathway Modulation: Ozagrel inhibits the synthesis of thromboxane A2, leading to reduced platelet aggregation and vasoconstriction.
  • Vasodilatory Effects: By decreasing thromboxane levels, ozagrel promotes vasodilation, improving blood flow in ischemic tissues.
  • Clinical Implications: This mechanism is particularly beneficial in treating conditions like ischemic stroke, where enhanced blood flow can mitigate damage due to reduced oxygen supply .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ozagrel sodium typically appears as a white to off-white powder.
  • Solubility: It is soluble in organic solvents such as dichloromethane and acetonitrile but has limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: Ozagrel exhibits varying solubility profiles depending on the pH of the environment, which can influence its bioavailability.

Relevant Data

  • Melting Point: Approximately 150°C.
  • Boiling Point: Not specifically defined due to thermal decomposition before boiling.
Applications

Ozagrel sodium has several important applications in medicine:

  1. Ischemic Stroke Management: Primarily used to prevent thromboembolic events in patients suffering from ischemic strokes.
  2. Cardiovascular Disease Treatment: It plays a role in managing various cardiovascular conditions by inhibiting platelet aggregation.
  3. Research Applications: Ozagrel is also utilized in pharmacological studies to investigate thromboxane A2's role in various diseases .
Introduction to Ozagrel Sodium in Cardiovascular and Cerebrovascular Pharmacology

Historical Development and Approval of Ozagrel Sodium

Ozagrel sodium, chemically designated as sodium (E)-3-[4-(1H-imidazol-1-ylmethyl)phenyl]prop-2-enoate, emerged from systematic pharmacological research targeting thromboxane-mediated pathologies. Its development represents a focused effort to create selective inhibitors of thromboxane A2 synthase, an enzyme crucially involved in platelet aggregation and vasoconstriction. The compound was first synthesized and developed in Japan during the 1980s, with pioneering clinical trials demonstrating its efficacy in improving neurological outcomes following acute ischemic stroke and managing bronchial asthma [1].

Japan's Ministry of Health and Welfare granted formal approval for ozagrel sodium in 1992, marking it as the first commercially available thromboxane A2 synthase inhibitor worldwide. Initial approvals covered two distinct therapeutic domains: (1) improvement of motor deficits following thrombotic cerebral infarction, and (2) treatment of bronchial asthma [1] [4]. This dual approval reflected the compound's dual pathophysiological actions—inhibiting platelet aggregation in cerebrovascular disease and counteracting bronchoconstriction in respiratory disorders. Subsequent approvals expanded its indications, particularly within Asian markets. By 2000, ozagrel sodium had gained approval in South Korea for acute ischemic stroke management, while India approved it significantly later (circa 2014) specifically for preventing cerebral vasospasm following aneurysmal subarachnoid hemorrhage [4] [7].

Table 1: Historical Milestones in Ozagrel Sodium Development and Approval

YearEventRegionSignificance
1980sInitial synthesis and preclinical studiesJapanIdentification as selective thromboxane A2 synthase inhibitor
1992First regulatory approvalJapanApproved for cerebral thrombosis and bronchial asthma
1993Publication of pivotal clinical trialJapanDemonstrated efficacy in acute stroke [1]
2000Market authorization expansionSouth KoreaApproved for acute ischemic stroke management
2014Introduction in clinical practiceIndiaAdopted for subarachnoid hemorrhage management [7]
2021New formulation patents filedMultinationalExtended-release formulations and combination therapies [4]

Role in the Context of Thromboxane A2 Synthase Inhibition

Ozagrel sodium exerts its primary pharmacological action through potent and selective inhibition of thromboxane A2 synthase, the enzyme responsible for converting prostaglandin H2 into thromboxane A2. This biochemical mechanism fundamentally distinguishes ozagrel from cyclooxygenase inhibitors (e.g., aspirin) that block upstream prostaglandin production. By specifically targeting thromboxane A2 synthesis, ozagrel achieves three interconnected physiological effects: (1) reduction of thromboxane A2-mediated platelet aggregation and vasoconstriction, (2) shunting of accumulated prostaglandin H2 toward alternative prostaglandin pathways, and (3) increased production of prostacyclin and prostaglandin E2—eicosanoids with vasodilatory and antiplatelet properties [1] [3].

The cerebrovascular protective effects of ozagrel sodium have been extensively investigated in both preclinical models and clinical settings. In rat models of bilateral common carotid artery occlusion—an established model of vascular dementia—ozagrel treatment (10-20 mg/kg orally) significantly attenuated endothelial dysfunction, reduced oxidative stress markers (thiobarbituric acid reactive species), decreased pro-inflammatory cytokine expression (tumor necrosis factor alpha and interleukin 6), and improved cognitive performance in Morris water maze tests [5]. These neuroprotective effects were mechanistically linked to the normalization of cerebral blood flow dynamics and reduced neuroinflammation.

Clinical studies further substantiate these experimental findings. A randomized controlled trial involving 86 patients with acute ischemic stroke beyond the thrombolytic window demonstrated that ozagrel sodium (80 mg twice daily intravenously) combined with low-dose aspirin (100 mg daily) produced significantly greater improvements in National Institutes of Health Stroke Scale scores (mean difference: -1.25; P=0.007) and motor strength scales (P<0.001) at 14 days compared to aspirin monotherapy [2]. The observed benefits were attributed to ozagrel's ability to reduce thromboxane-dependent microvascular thrombosis and improve cerebral perfusion without increasing hemorrhagic transformation risk.

Emerging research indicates broader therapeutic applications for ozagrel sodium beyond acute stroke. In streptozotocin-induced diabetic rats—a model of diabetes-associated vascular dementia—ozagrel treatment reversed endothelial dysfunction in aortic ring preparations, ameliorated memory deficits, and reduced hippocampal oxidative stress and neuroinflammation [6]. These findings position thromboxane A2 synthase inhibition as a promising strategy for addressing microvascular complications of diabetes that contribute to cognitive decline.

Table 2: Key Research Findings on Ozagrel Sodium's Mechanisms and Efficacy

Research ModelDosing RegimenKey FindingsReference
Bilateral carotid occlusion rat model (VaD)10-20 mg/kg oral, 21 days↓ Endothelial dysfunction; ↑ memory function; ↓ TNF-α, IL-6 [5]
Acute ischemic stroke patients (clinical)80 mg IV bid + aspirinNIHSS improvement vs aspirin alone (P=0.007) [2]
Diabetic rat model (vascular dementia)20 mg/kg oral, 8 weeksNormalized acetylcholine vasorelaxation; ↓ brain oxidative stress [6]
Subarachnoid hemorrhage patients (clinical)80 mg/day IV, 14 days93.3% favorable outcome with preoperative vasospasm [7]

Global Regulatory Status and Regional Utilization Patterns

The global regulatory landscape for ozagrel sodium demonstrates striking regional variations, reflecting divergent therapeutic evaluation practices and healthcare priorities. Japan maintains the most comprehensive approval spectrum, encompassing cerebral thrombosis, cerebral vasospasm following subarachnoid hemorrhage, and bronchial asthma [1] [4]. Japanese clinical guidelines specifically recommend intravenous ozagrel administration within five days of symptom onset for noncardioembolic ischemic stroke, with a standardized regimen of 80 mg twice daily for 14 days [8]. This recommendation is supported by the country's extensive post-marketing surveillance data accumulated over three decades.

South Korea and China have adopted more focused indications, approving ozagrel sodium primarily for acute ischemic stroke management. Korean clinical studies demonstrate a preference for combining ozagrel with other antithrombotics; a propensity score-matched analysis of stroke registry data revealed that 38.2% of noncardioembolic stroke patients received ozagrel, typically in combination with aspirin or other antiplatelet agents [2] [8]. India's regulatory approach represents the most recent evolution, where ozagrel sodium gained traction specifically for preventing delayed cerebral ischemia following aneurysmal subarachnoid hemorrhage. Neurosurgical centers in India reported administering ozagrel (80 mg/day intravenously) for a median duration of five days post-surgery, with 85.7% of treated patients achieving favorable discharge outcomes [7].

Notably absent is formal regulatory approval in Western markets (United States, European Union, Canada). This absence stems from several factors: (1) concentration of clinical trial data within Asian populations, (2) preference for established antiplatelet regimens (e.g., clopidogrel) in Western treatment guidelines, and (3) the requirement for additional randomized controlled trials meeting stringent regulatory standards. Patent landscapes reveal strategic efforts to expand ozagrel's global foothold through novel formulations. Key patents include: JP2020153473A (controlled-release formulations), CN113908152A (combination therapy with edaravone), and IN202017014544A (lyophilized injectable forms)—all filed within the past five years [4]. These intellectual property developments suggest ongoing commercial interest in optimizing ozagrel sodium delivery and expanding its therapeutic applications despite current regional utilization disparities.

Table 3: Global Regulatory Status and Utilization Patterns of Ozagrel Sodium

RegionApproval StatusPrimary IndicationsUtilization Patterns
JapanApproved (1992)Cerebral thrombosis, post-SAH vasospasm, bronchial asthmaFirst-line for noncardioembolic stroke; 80 mg bid IV standard
South KoreaApproved (circa 2000)Acute ischemic stroke38.2% usage in noncardioembolic stroke; combination therapy prevalent
ChinaApprovedAcute thrombotic strokeWidely used within thrombolytic window constraints
IndiaApproved (circa 2014)Post-aneurysmal SAH managementNeurosurgical settings; 80 mg/day IV for vasospasm prevention [7]
United StatesNot approvedNoneLimited to research applications
European UnionNot approvedNoneLimited to research applications

The differential adoption patterns reflect region-specific therapeutic traditions and healthcare priorities. While Japanese practice emphasizes ozagrel's dual cerebrovascular and respiratory applications, Korean and Chinese utilization focuses predominantly on acute stroke management. India's neurosurgical application represents a specialized adaptation to address delayed cerebral ischemia—a major cause of morbidity following subarachnoid hemorrhage. These variations demonstrate how pharmacological agents are integrated into diverse healthcare ecosystems based on local epidemiological burdens, clinical traditions, and regulatory frameworks.

Properties

CAS Number

189224-26-8

Product Name

Ozagrel sodium

IUPAC Name

sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate

Molecular Formula

C13H11N2NaO2

Molecular Weight

250.23 g/mol

InChI

InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5+;

InChI Key

NCNYJCOBUTXCBR-IPZCTEOASA-M

SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+]

Synonyms

3-(4-(1H-imidazol-1-ylmethyl)phenyl)-2-propenoic acid
4-(1-imidazoylmethyl)cinnamic acid
OKY 046
OKY-046
ozagrel
ozagrel, monohydrochloride
ozagrel, monohydrochloride, (E)-isomer
sodium ozagrel

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+]

Isomeric SMILES

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.